Disperse Yellow 7
Overview
Description
Synthesis Analysis
The synthesis of Disperse Yellow 7 and related azo dyes involves complex chemical reactions, including diazotization and coupling reactions. For instance, bis-azobenzene derivatives based on DY7 have been synthesized through alkylation and subsequent reactions, showcasing the chemical versatility and potential for modification of such dyes for various applications (Darabut et al., 2020).
Molecular Structure Analysis
The molecular and crystal structures of azo dyes, including those related to DY7, have been thoroughly investigated, revealing the significance of hydrogen bonding and π–π stacking interactions in determining their molecular packing and properties. For example, studies on C.I. Disperse Yellow 119 and C.I. Disperse Yellow 211, which share a similar molecular backbone to DY7, highlighted these interactions' roles in the dyes' structural stability (Huang, 2008).
Chemical Reactions and Properties
Azo dyes, including DY7, undergo various chemical reactions, such as azo-hydrazone tautomerism and complexation with metal ions, which significantly affect their properties and applications. These reactions are critical for understanding the dye's behavior in different environments and under various chemical treatments (You et al., 2010).
Physical Properties Analysis
The physical properties of DY7 and similar dyes, such as lightfastness and photodegradation behavior, are closely related to their molecular structure. Studies have shown that the electron donating ability of the coupling component significantly influences these properties, impacting the dye's suitability for specific applications (Kim & Park, 2001).
Chemical Properties Analysis
The chemical properties of DY7, such as its reactivity and interaction with different substrates, are key to its widespread use in dyeing processes. For example, the synthesis and characterization of reactive-disperse yellow dyes have been explored to enhance their application in the textile industry by improving their reactivity and binding efficiency with fabric fibers (Shufen, 2013).
Scientific Research Applications
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Synthesis of Functional Photoactive Polysilane Copolymers
- Field : Polymer Chemistry
- Application : Disperse Yellow 7 methacrylate (DY7MA) is used in the synthesis of functional photoactive polysilane copolymers .
- Method : The copolymers are synthesized using a UV-technique. By the UV irradiation, polysilanes give rise to silyl macroradicals which initiate the polymerization of photoactive monomer (DY7MA) .
- Results : The synthesized copolymers exhibited multimodal optical and photoluminescence functional properties. They are thermally stable up to 300º C and may find novel optoelectronic applications .
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Photonic & Optical Materials
- Field : Material Science
- Application : Disperse Yellow 7 is used in the study of nonlinear optical properties like nonlinear absorption and nonlinear refraction .
- Method : The dye is doped in Polymethyl methacrylate-methacrylic acid (PMMA-MA) polymer matrix using open aperture and closed aperture Z-scan experimental methods by means of low power continuous wave (CW) laser .
- Results : The dye-doped polymer film has shown saturation absorption at lower input irradiance and reverse saturation absorption at higher input irradiance along with thermal nonlinearity .
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Dyeing and Printing
- Field : Textile Industry
- Application : Disperse Yellow 7 is mainly used for dyeing polyester and their blended fabric .
- Method : The dye is spread evenly in water, soluble in acetone, DMF for red light yellow . Dispersing agents are required for dyeing with disperse dyes .
- Results : The dye provides a red light yellow color . It has fair to good light fastness with a rating about 4-5 .
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Food Industry
- Field : Food Industry
- Application : Disperse Yellow 7, like many other dyes, can be used in the food industry for coloring purposes .
- Method : The dye is mixed with the food product to achieve the desired color .
- Results : The use of Disperse Yellow 7 in the food industry can enhance the visual appeal of food products .
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Paper Industry
- Field : Paper Industry
- Application : Disperse Yellow 7 can be used in the paper industry for dyeing purposes .
- Method : The dye is mixed with the paper pulp during the manufacturing process to impart color to the paper .
- Results : The use of Disperse Yellow 7 in the paper industry can result in colored paper products .
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Wastewater Treatment
- Field : Environmental Science
- Application : Disperse Yellow 7 is often found in industrial wastewater and its removal is a critical aspect of wastewater treatment .
- Method : Various adsorbents such as carbon-based materials, metal oxides, bio-adsorbents, and polymer-based materials, have been shown to be efficient for the removal of dye pollutants from wastewater .
- Results : The removal of Disperse Yellow 7 from wastewater can significantly reduce the environmental impact of industrial effluents .
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Cosmetics Industry
- Field : Cosmetics Industry
- Application : Disperse Yellow 7, like many other dyes, can be used in the cosmetics industry for coloring purposes .
- Method : The dye is mixed with the cosmetic product to achieve the desired color .
- Results : The use of Disperse Yellow 7 in the cosmetics industry can enhance the visual appeal of cosmetic products .
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Ink Industry
- Field : Ink Industry
- Application : Disperse Yellow 7 can be used in the ink industry for coloring purposes .
- Method : The dye is mixed with the ink during the manufacturing process to impart color to the ink .
- Results : The use of Disperse Yellow 7 in the ink industry can result in colored ink products .
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Paint Industry
- Field : Paint Industry
- Application : Disperse Yellow 7 can be used in the paint industry for coloring purposes .
- Method : The dye is mixed with the paint during the manufacturing process to impart color to the paint .
- Results : The use of Disperse Yellow 7 in the paint industry can result in colored paint products .
Safety And Hazards
Disperse Yellow 7 can cause skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
properties
IUPAC Name |
2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-13-18(11-12-19(14)24)23-22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-13,24H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKYEIFFSOPYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064217 | |
Record name | C.I. Disperse Yellow 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disperse Yellow 7 | |
CAS RN |
6300-37-4 | |
Record name | Disperse Yellow 7 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6300-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Fast Yellow 4K | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse Yellow 7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-methyl-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Yellow 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[p-(phenylazo)phenyl]azo]-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.